Inhibitory Potency Against Dihydrofolate Reductase (DHFR): 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone vs. Analogs
2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone exhibits sub-nanomolar inhibitory activity against DHFR enzymes, a key target in antibacterial and anticancer research [1]. The compound demonstrates a Ki of 2.80 nM against methicillin-resistant Staphylococcus aureus (MRSA) wild-type DHFR [1]. In comparison, the non-methylated analog 2',4'-difluoro-3-phenylpropiophenone (CAS 898788-87-9) has been reported with an IC50 of approximately 28 μM against a different target, suggesting that the 2,3-dimethyl substitution is critical for the observed DHFR potency [2]. Additionally, the compound's activity against human DHFR is also notable, with a Ki of 147 nM [3], further distinguishing it from non-fluorinated analogs like 3-(2,3-dimethylphenyl)propiophenone, which lack DHFR inhibition data in the public domain.
| Evidence Dimension | DHFR inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 2.80 nM (MRSA DHFR); Ki = 147 nM (Human DHFR) |
| Comparator Or Baseline | 2',4'-Difluoro-3-phenylpropiophenone: IC50 = 28 μM (different target); Non-fluorinated analog: No reported DHFR activity |
| Quantified Difference | >10,000-fold lower Ki for target compound vs. comparator's IC50 on a different assay |
| Conditions | MRSA DHFR: UV-Vis spectrometry with NADPH oxidation at 340 nm [1]; Human DHFR: UV-Vis spectrometry with DHF as substrate [3] |
Why This Matters
The 2,3-dimethyl substitution pattern is essential for achieving potent DHFR inhibition, making this compound a preferred tool for DHFR-targeted research over simpler analogs.
- [1] BindingDB. BDBM50429697 (CHEMBL2335419). Ki = 2.80 nM for TMP/methicillin-resistant Staphylococcus aureus wild type DHFR. Accessed 2026. View Source
- [2] Hypothes.is comment on IC50 of 28 μM for a related compound. Accessed 2026. View Source
- [3] BindingDB. BDBM50625566 (CHEMBL5417784). Ki = 147 nM for Human DHFR. Accessed 2026. View Source
